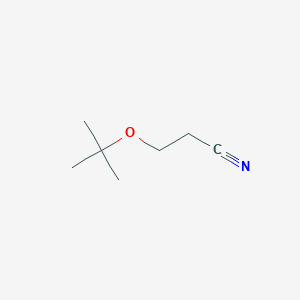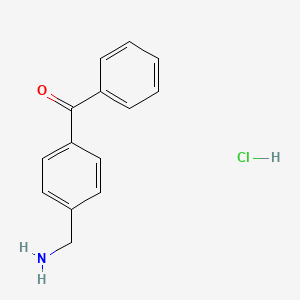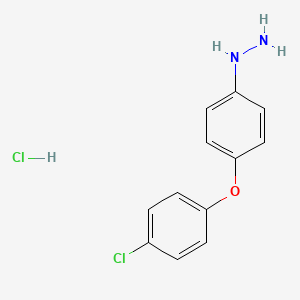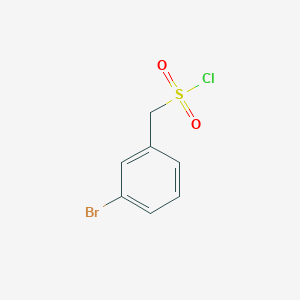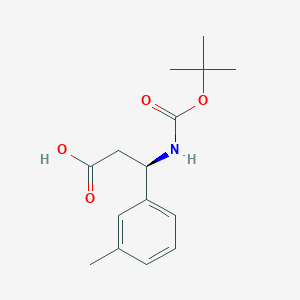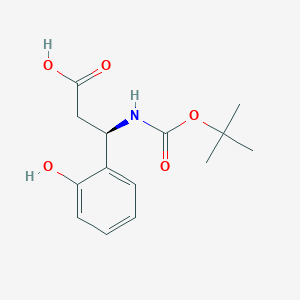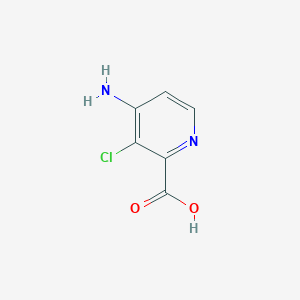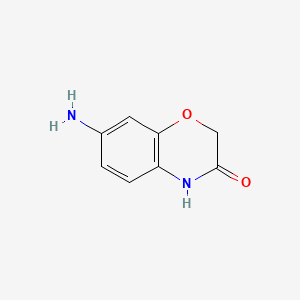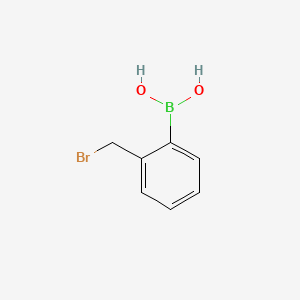
2-溴甲基苯硼酸
描述
2-Bromomethylphenylboronic acid is a chemical compound that can be used as a reactant in various chemical reactions . It is often used in the synthesis of boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . This compound finds its application as a chemosensor to sense glucose in aqueous water .
Synthesis Analysis
Boronic acids, including 2-Bromomethylphenylboronic acid, are relatively simple and well-known to synthesize . They were first synthesized in 1860 by Edward Frankland . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of 2-Bromomethylphenylboronic acid is analyzed using 11B NMR spectroscopy . This method is particularly convenient for monitoring the acidity and binding phenomena of boronic acids .
Chemical Reactions Analysis
2-Bromomethylphenylboronic acid can react with diols through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 . The results confirm the necessity to use pHs above their pKa’s to induce complexation, and that the pKa’s change in the presence of diols .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromomethylphenylboronic acid include a melting point of 158-162 °C and a predicted boiling point of 358.5±44.0 °C . The molecular weight of the compound is 214.85 g/mol .
科学研究应用
1. Synthesis of Boronic Acid-Functionalized Benzyl Viologen 2-Bromomethylphenylboronic acid can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . This compound finds its application as a chemosensor to sense glucose in aqueous water .
Preparation of Isoquinoline Derivatives
This compound can also be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .
Development of Fluorescent Probes
Aryl boronic acid derivatives can be synthesized using 2-Bromomethylphenylboronic acid. These derivatives can be used as fluorescent probes for hydrogen peroxide detection .
Studies of Carbon-Boron Bond Cleavage
This compound is involved in studies of carbon-boron bond cleavage of phenylboronate-pendant cyclen .
Development of Sensory Systems
2-Bromomethylphenylboronic acid is used in the development of a sensory system to detect glucose or other monosaccharides and hydroxycarboxylates .
6. Synthesis of Boronated Triaryl and Tetraaryl Phosphonium Salts This compound is used in the synthesis of boronated triaryl and tetraaryl phosphonium salts, which are used in cytotoxicity studies .
Mercury Determination with Chemosensors
2-Bromomethylphenylboronic acid is used in colorimetry and fluorometry mercury determination with chemosensors composed of rhodamine and boronic acid groups .
Synthesis of Imidazolium-Containing Boronic Acids
This compound is used in reactions with adenine for molecules with anti-inflammatory antitumor activities .
安全和危害
2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
2-Bromomethylphenylboronic acid is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds with which it can form bonds, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromomethylphenylboronic acid acts as a boron reagent. It undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway involving 2-Bromomethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, an essential process in organic synthesis . The products of these reactions are often used in various fields, including medicinal chemistry, materials science, and agrochemicals .
Result of Action
The result of 2-Bromomethylphenylboronic acid’s action is the formation of new organic compounds. For example, it can be used to synthesize boronic acid-functionalized benzyl viologen, which can act as a chemosensor to sense glucose in aqueous water . It can also be used in the synthesis of isoquinoline derivatives .
Action Environment
The action of 2-Bromomethylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction is typically performed in a polar solvent, such as water or an alcohol . The temperature and pH can also impact the reaction’s efficiency . Furthermore, 2-Bromomethylphenylboronic acid should be stored at a temperature of 2-8°C to maintain its stability .
属性
IUPAC Name |
[2-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJCOQGXCONPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378330 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethylphenylboronic acid | |
CAS RN |
91983-14-1 | |
| Record name | 2-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromomethylphenylboronic acid facilitate the creation of responsive polymer films?
A1: 2-Bromomethylphenylboronic acid plays a crucial role in creating polymer films that exhibit color changes in response to specific analytes. [] This is achieved through its ability to react with other molecules, enabling the functionalization of polymers. For instance, in the study by [], the 2-Bromomethylphenylboronic acid was incorporated into polystyrene-b-poly(2vinyl pyridine) (PS-b-P2VP) block copolymers. This functionalization allowed the polymer films to bind with glucose, triggering a visible color change from green to orange. This demonstrates the potential of using 2-Bromomethylphenylboronic acid in developing sensor materials for various applications.
Q2: Beyond glucose detection, what other applications are possible with 2-Bromomethylphenylboronic acid functionalized polymers?
A2: The versatility of 2-Bromomethylphenylboronic acid extends beyond glucose detection. The research by [] highlights its potential in creating responsive polymer films for detecting other analytes. By functionalizing the PS-b-P2VP copolymer with bromoethylamine instead of 2-Bromomethylphenylboronic acid, researchers were able to immobilize Ovalbumin antibodies on the polymer film. These modified films exhibited a color change specifically in the presence of Ovalbumin protein. This example illustrates the adaptability of 2-Bromomethylphenylboronic acid in tailoring polymer films for detecting a variety of target molecules by modifying the functional group attached to the polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


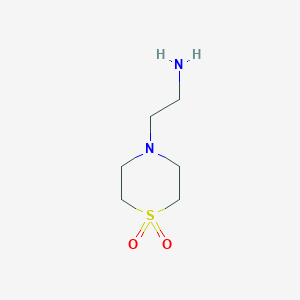
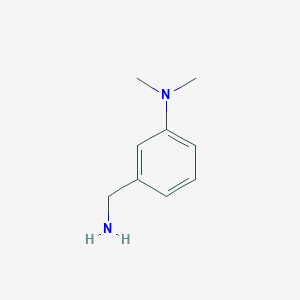
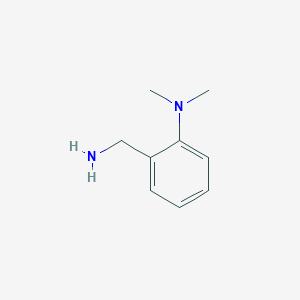
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
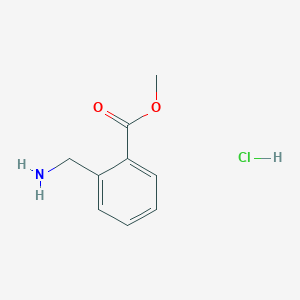
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
